![molecular formula C8H7BrN4O B1458214 3-Brom-N'-Hydroxyimidazo[1,2-a]pyridin-6-carboximidamid CAS No. 1227957-37-0](/img/structure/B1458214.png)

3-Brom-N'-Hydroxyimidazo[1,2-a]pyridin-6-carboximidamid

Übersicht

Beschreibung

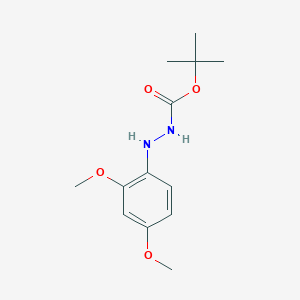

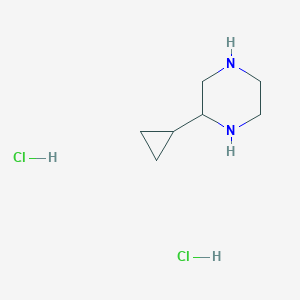

“3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” is a unique compound that has been studied for its physical, chemical, biological, and analytical properties. It has a molecular formula of C8H7BrN4O .

Synthesis Analysis

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “3-bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide” consists of a fused bicyclic 5,6 heterocycle . The average mass of the molecule is 255.071 Da and the monoisotopic mass is 253.980316 Da .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Entwicklung von Arzneimittelmolekülen

Der Imidazo[1,2-a]pyridin-Kern, der Bestandteil der in Frage stehenden Verbindung ist, stellt eine bedeutende Struktur in der medizinischen Chemie dar. Er kommt in verschiedenen etablierten Medikamenten vor und wird für die Synthese neuer pharmakologisch aktiver Moleküle verwendet. Derivate dieser Verbindung haben ein breites Spektrum an biologischen Aktivitäten gezeigt, wodurch sie zu einem wertvollen Zwischenprodukt in der Arzneimittelforschung werden .

Materialwissenschaften: Synthese fortschrittlicher Materialien

Imidazo[1,2-a]pyridine sind nicht nur in der medizinischen Chemie von Bedeutung, sondern spielen auch in den Materialwissenschaften eine Rolle. Das Strukturmotiv der Verbindung wird bei der Entwicklung neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien eingesetzt .

Ionen-Erkennung: Sensorentwicklung

Verwandte Verbindungen, wie z.B. Pyridin-2,6-dicarboxamid-Derivate, wurden auf ihre Ionen-Erkennungseigenschaften untersucht. Sie können zweiwertige Metallkationen wie Kupfer (II), Nickel (II), Zink (II) und Blei (II) binden, was darauf hindeutet, dass unsere Verbindung zur Entwicklung von Sensoren für diese Ionen verwendet werden könnte .

Komplement-Bahn-Hemmung: Therapeutische Anwendungen

Chemische Analoga der Verbindung wurden als Inhibitoren der C1s-Protease identifiziert, die Teil der klassischen Komplement-Bahn ist. Diese Bahn ist an vielen Komplement-vermittelten Erkrankungen beteiligt, und eine Hemmung kann eine therapeutische Strategie sein .

Katalyse: Chemische Reaktionen

Bipyridin-Carboxamid-Liganden, die strukturelle Ähnlichkeiten mit unserer Verbindung aufweisen, ermöglichen Nickel-katalysierte Kreuz-Elektrophilen-Kupplungen. Dies deutet auf eine mögliche Verwendung bei der Katalyse verschiedener chemischer Reaktionen hin, wodurch die Effizienz und Selektivität erhöht werden .

Antibakterielle Aktivität: Arzneimittelentwicklung

Obwohl sie nicht direkt mit der genauen Verbindung verwandt sind, wurden Hydrazide und Ester, die von ähnlichen Pyridin-Strukturen abgeleitet sind, auf ihre antimikrobielle Aktivität hin untersucht. Dies zeigt, dass unsere Verbindung auf ihre antimikrobielle Wirksamkeit hin untersucht werden könnte, was zur Entwicklung neuer Antibiotika beitragen würde .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of antituberculosis agents .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Result of Action

Compounds of the imidazo[1,2-a]pyridine class have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemische Analyse

Biochemical Properties

3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with cytochrome P450 enzymes suggests that 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide may act as an inhibitor, affecting the enzyme’s ability to metabolize other substrates. Additionally, this compound has been observed to bind with certain proteins, potentially altering their function and stability .

Cellular Effects

The effects of 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles, affecting cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom and hydroxy group facilitate its binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, this compound can interact with DNA, potentially causing changes in gene expression by affecting transcription factor binding or chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, have been reported .

Metabolic Pathways

3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity, influencing its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the cell .

Subcellular Localization

The subcellular localization of 3-Bromo-N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, the compound may localize to the nucleus, affecting gene expression, or to the mitochondria, influencing cellular metabolism .

Eigenschaften

IUPAC Name |

3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(10)12-14/h1-4,14H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKZJMKNLIVDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1C(=NO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=C(N2C=C1/C(=N/O)/N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)

![Spiro[2.3]hexane-5-carbaldehyde](/img/structure/B1458150.png)